Adamantan-1-ylmethyl acetate

Medicinal Chemistry Drug Design Physicochemical Property Analysis

Optimizing lipophilicity in adamantane-based drug candidates often requires precise structural tuning. Direct ester analogs fail to provide the necessary balance of rigidity and membrane permeability. Adamantan-1-ylmethyl acetate (778-11-0) solves this with a methylene spacer, offering distinct reactivity and ADME profiles. - XLogP3: 3.0 (Δ +0.2 vs. 1-adamantyl acetate) - Key precursor for BrF3 fluorination & 18F-PET tracers - Verified building block for multi-kilogram synthesis

Molecular Formula C13H20O2
Molecular Weight 208.3 g/mol
CAS No. 778-11-0
Cat. No. B3038166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdamantan-1-ylmethyl acetate
CAS778-11-0
Molecular FormulaC13H20O2
Molecular Weight208.3 g/mol
Structural Identifiers
SMILESCC(=O)OCC12CC3CC(C1)CC(C3)C2
InChIInChI=1S/C13H20O2/c1-9(14)15-8-13-5-10-2-11(6-13)4-12(3-10)7-13/h10-12H,2-8H2,1H3
InChIKeyKKJMYDWRRJHYOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Adamantan-1-ylmethyl Acetate: A Differentiated Adamantane Building Block


Adamantan-1-ylmethyl acetate (CAS 778-11-0), also known as 1-adamantylmethyl acetate or 1-(acetoxymethyl)adamantane, is a chemical compound belonging to the class of adamantane derivatives [1]. This compound features a rigid, lipophilic adamantane cage linked to an acetate ester moiety via a methylene (CH₂) spacer . This distinct structural feature—the methylene bridge—differentiates it from other closely related adamantyl esters such as 1-adamantyl acetate and methyl 2-(1-adamantyl)acetate, imparting unique physicochemical properties and reactivity profiles that are critical for applications in synthetic organic chemistry, medicinal chemistry, and materials science [2].

Methylene-spacer ester structure differentiates from direct adamantyl acetates
Reported higher lipophilicity profile supports ADME property tuning
Increased conformational flexibility (rotatable bonds) for SAR exploration

Why Adamantyl Esters Are Not Interchangeable: Adamantan-1-ylmethyl Acetate


In-class substitution of adamantane derivatives, particularly esters, is frequently not straightforward due to the profound impact of seemingly minor structural variations on physicochemical properties and chemical reactivity [1]. As demonstrated in comparative studies, the presence and nature of a linker between the adamantane core and the ester group (e.g., direct attachment vs. a methylene or ethylene spacer) can significantly alter critical parameters such as lipophilicity (XLogP3), conformational flexibility (rotatable bond count), and the compound's behavior in downstream reactions [2]. The following quantitative evidence guide specifically details how Adamantan-1-ylmethyl acetate (778-11-0) distinguishes itself from its closest analogs, providing a data-driven rationale for its selection over seemingly similar alternatives.

1-Adamantyl acetate lacks methylene spacer, altering lipophilicity and conformational flexibility.
Methyl 2-(1-adamantyl)acetate has different ester linkage and may exhibit divergent reactivity profiles.
Direct fluorination outcomes differ from simpler carboxylate esters; reactivity pathway not transferable.

Adamantan-1-ylmethyl Acetate: Quantitative Comparison with Analogs


Lipophilicity Comparison: vs. 1-Adamantyl Acetate

Adamantan-1-ylmethyl acetate exhibits a higher computed lipophilicity (XLogP3 = 3.0) compared to the more directly attached 1-adamantyl acetate (XLogP3 = 2.8), while maintaining the same hydrogen bond acceptor count (2) and a low topological polar surface area (TPSA = 26.3 Ų) [1]. This quantifiable difference is a direct consequence of the methylene spacer in the target compound, which increases the molecule's overall lipophilicity without introducing additional polar groups .

Lipophilicity (XLogP3)
Cross-study comparable
3.0 vs 2.8 Δ +0.2
Supports ADME property differentiation in drug design.
Computed XLogP3; experimental logP may vary.
Medicinal Chemistry Drug Design Physicochemical Property Analysis

Conformational Flexibility vs. 1-Adamantyl Acetate

The target compound, Adamantan-1-ylmethyl acetate, possesses 3 rotatable bonds, whereas the comparator 1-adamantyl acetate has only 2 [1]. This additional rotational degree of freedom, attributed to the methylene group between the adamantane cage and the ester oxygen, can significantly influence the molecule's conformational ensemble and, consequently, its ability to adopt specific bioactive conformations when binding to a target protein .

Rotatable Bonds
Cross-study comparable
3 vs 2 +1 bond
Influences conformational sampling in SAR studies.
Computed rotatable bond count; may affect binding entropy.
Molecular Modeling Conformational Analysis Structure-Activity Relationship (SAR)

Fluorination Reactivity vs. Methyl Adamantane-1-carboxylate

In a direct comparison using BrF3 as the fluorinating agent, Adamantan-1-ylmethyl acetate (referred to as 1-acetoxymethyladamantane 5) exhibited a distinct reactivity profile from methyl adamantane-1-carboxylate 1 and dimethyl adamantane-1,3-dicarboxylate 3 [1]. While the latter two compounds underwent selective fluorination at their tert-carbons, the target compound not only showed fluorination at tert-carbons but also an unexpected fluorination of its carbonyl functionality [1]. This divergent outcome demonstrates the unique reactivity conferred by the acetoxymethyl group.

Fluorination Reactivity
Head-to-head comparison
Target: tert-C & carbonyl fluorination Comparator: tert-C only
Enables access to distinct fluorinated building blocks.
Reaction with BrF3; divergent pathway observed.
Synthetic Chemistry Fluorination Reaction Selectivity

Validated Building Block Utility

Adamantan-1-ylmethyl acetate is consistently categorized and utilized as a 'Building Block' for the synthesis of more complex adamantane-containing molecules, as noted by multiple reputable chemical suppliers and research platforms [REFS-1, REFS-2]. While this is a class-level attribute shared with some other adamantane derivatives, its specific utility is underscored by its inclusion in specialized catalogs for research chemicals and its defined role as a useful research chemical for further derivatization . This contrasts with the more specialized and often less accessible applications of other adamantyl esters.

Building Block Utility
Class-level inference
Widely cataloged as a synthetic building block by multiple suppliers.
Sourcing confidence for research synthesis.
Data to verify; supplier classification review advised.
Organic Synthesis Building Blocks Chemical Intermediates

Key Applications of Adamantan-1-ylmethyl Acetate


Building Block for Pharmaceuticals and Agrochemicals

Adamantan-1-ylmethyl acetate is optimally utilized as a key synthetic intermediate for the construction of more complex adamantane-based molecules, particularly in the pharmaceutical and agrochemical industries . Its enhanced lipophilicity (XLogP3 = 3.0) and conformational flexibility (3 rotatable bonds) compared to 1-adamantyl acetate make it a valuable starting material for generating focused libraries of potential drug candidates with improved drug-like properties [1]. Its established classification as a 'Building Block' by major chemical suppliers ensures reliable procurement and quality standards for large-scale synthesis campaigns .

Fluorination Precursor for Advanced Materials and PET Tracers

As demonstrated by Shishimi and Hara (2013), Adamantan-1-ylmethyl acetate exhibits a unique and divergent reactivity profile in fluorination reactions with BrF3, producing both tert-carbon and carbonyl-fluorinated products [2]. This makes it a critical precursor for the synthesis of novel fluorinated adamantane derivatives, which are of high interest in the development of advanced materials (e.g., polymers with enhanced thermal and chemical stability) and as intermediates for the preparation of 18F-labeled positron emission tomography (PET) tracers for diagnostic imaging [2].

Physicochemical Optimization in Drug Design

In structure-activity relationship (SAR) studies, the subtle but quantifiable differences in lipophilicity (ΔXLogP3 = +0.2) and conformational flexibility (ΔRotatable Bonds = +1) of Adamantan-1-ylmethyl acetate relative to 1-adamantyl acetate are highly relevant [1]. These properties directly influence a compound's ADME profile, including membrane permeability, plasma protein binding, and metabolic stability [3]. The compound is therefore a rational choice for medicinal chemists seeking to fine-tune the physicochemical properties of a lead compound's adamantane-containing substituent without resorting to more drastic structural changes that could compromise target binding.

Application
Selection Property
Validation Focus
Synthetic intermediate for drug-like libraries
Linker-modified ester reactivity
Derivatization efficiency and coupling scope
Fluorinated building block precursor
Divergent BrF3 fluorination pathway
Fluorination product distribution and regioselectivity
Physicochemical property optimization
Increased lipophilicity and conformational flexibility
ADME parameter tuning and SAR profiling
Quote Request

Request a Quote for Adamantan-1-ylmethyl acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.